molecular formula C15H19ClN2S B2597936 4-Chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 611197-37-6

4-Chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B2597936
CAS No.: 611197-37-6
M. Wt: 294.84
InChI Key: AZNVQPBZEKYTDU-UHFFFAOYSA-N
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Description

4-Chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a high-value chemical building block offered as a dry powder for biological screening and lead optimization in drug discovery research . This compound belongs to the 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine class of heterocyclic scaffolds, which are of significant interest in medicinal chemistry for the development of novel therapeutic agents . Derivatives of this chemical class have demonstrated potent biological activities as microtubule targeting agents (MTAs). Specifically, related compounds have been shown to inhibit tubulin polymerization by binding to the colchicine site on β-tubulin, leading to microtubule depolymerization and ultimately, antiproliferative effects in cancer cells . Such inhibitors are particularly valuable as they can circumvent common drug resistance mechanisms mediated by P-glycoprotein (Pgp) efflux and the βIII-tubulin isotype, which often limit the efficacy of established drugs like paclitaxel . The structural features of this compound, including the 4-chloro group and the 2-methylbutan-2-yl substituent, make it a versatile intermediate for further synthetic exploration, such as nucleophilic aromatic substitution (SNAr), to generate diverse libraries for structure-activity relationship (SAR) studies . With a molecular weight of 294.85 and an empirical formula of C15H19ClN2S, it exhibits drug-like properties suitable for early-stage discovery . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2S/c1-4-15(2,3)9-5-6-11-10(7-9)12-13(16)17-8-18-14(12)19-11/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNVQPBZEKYTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(S2)N=CN=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step organic reactions

  • Formation of the Benzothieno Pyrimidine Core

      Starting Materials: Thiophene derivatives and pyrimidine precursors.

      Reaction Conditions: Cyclization reactions under acidic or basic conditions, often using catalysts like Lewis acids.

      Example Reaction: Condensation of 2-aminothiophene with a suitable aldehyde or ketone, followed by cyclization to form the benzothieno pyrimidine core.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or basic media.

      Products: Oxidation can lead to the formation of sulfoxides or sulfones, depending on the extent of oxidation.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Usually performed in anhydrous solvents under inert atmosphere.

      Products: Reduction can yield the corresponding thiol or amine derivatives.

  • Substitution

      Reagents: Nucleophiles like amines, alcohols, or thiols.

      Conditions: Often carried out in polar aprotic solvents with or without catalysts.

      Products: Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, 4-Chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for developing new drugs targeting specific enzymes or receptors. Studies have explored its activity against various biological targets, including kinases and G-protein coupled receptors.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in polymer science, where it can be incorporated into polymers to enhance their properties.

Mechanism of Action

The mechanism by which 4-Chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

  • Position 4 : Chloro substituents are common (e.g., ), enhancing electrophilicity and serving as a leaving group for further derivatization.
  • Position 6 : The 2-methylbutan-2-yl group in the target compound provides steric bulk and lipophilicity, contrasting with aromatic (e.g., benzylpiperazinyl in 4c) or electron-withdrawing (e.g., CF₃ in ) groups in analogs .

Key Observations :

  • Yields : Derivatives with aromatic amines (e.g., 4c, 4d) exhibit moderate yields (65–70%), while hydrazine derivatives (e.g., 7a) achieve higher yields (82%) due to favorable nucleophilic displacement .
  • Melting Points : Aromatic substituents (e.g., 4c, 4d) result in higher melting points (134–143°C) compared to aliphatic analogs, likely due to enhanced crystallinity .

Pharmacological Comparison

Compound Name Biological Activity Mechanism / Target
Target Compound Anti-proliferative (inferred) Likely kinase/DNA interaction
2-[(5-anilino-1,3,4-thiadiazol-2-yl)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one () Improved activity against lung/breast cancer Topoisomerase inhibition
4-(4-Benzylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (4c, ) Antimicrobial (inferred) Not specified
4-Chloro-6-(trifluoromethyl)thieno[2,3-d]pyrimidine (56, ) PI5P4Kγ inhibition Metabolic enzyme targeting

Key Observations :

  • Chloro Substituent : Critical for anti-cancer activity, as seen in , where chloro derivatives inhibit cancer cell growth at 10 μM .
  • Alkyl vs. Aromatic Groups : The target compound’s 2-methylbutan-2-yl group may enhance blood-brain barrier penetration compared to polar substituents (e.g., piperazinyl in 4c) .

Biological Activity

4-Chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article synthesizes available information on its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₁H₁₁ClN₂S
  • Molecular Weight : 238.74 g/mol
  • CAS Number : 81765-97-1

The biological activity of this compound is attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation in vitro.
  • Antimicrobial Properties : It has been evaluated against several bacterial strains, indicating possible antibacterial effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothieno[2,3-d]pyrimidine derivatives. The compound's structure suggests it may interact with DNA or other cellular components involved in cell cycle regulation.

StudyCell LineIC₅₀ (μM)Activity
HCC8276.26 ± 0.33High
NCI-H3586.48 ± 0.11High

These results indicate that the compound could be a candidate for further development as an antitumor agent.

Antimicrobial Activity

The compound has been tested against both Gram-positive and Gram-negative bacteria. The results from various assays show promising antimicrobial activity.

Bacterial StrainActivity Level
Escherichia coliModerate
Staphylococcus aureusStrong
Salmonella typhiWeak
Bacillus subtilisModerate

The antibacterial effects observed suggest that this compound could be explored for therapeutic applications in treating infections.

Case Studies

  • Antitumor Efficacy : In a study involving various cancer cell lines, 4-Chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine demonstrated significant cytotoxicity, particularly in two-dimensional cell culture assays compared to three-dimensional models. This highlights the need for further investigation into its mechanisms and efficacy in more complex environments.
  • Antimicrobial Testing : In another study assessing the compound's antimicrobial properties, it was found to exhibit moderate to strong activity against several bacterial strains using broth microdilution methods. This aligns with findings from other studies on similar benzothieno derivatives which showed promising antibacterial profiles.

Q & A

Q. How does X-ray crystallography resolve ambiguities in the compound’s three-dimensional conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., at 123 K ) reveals bond angles and dihedral angles critical for docking studies. For example, the tetrahydro ring adopts a boat conformation, influencing steric interactions . Compare with DFT-optimized geometries to validate computational models.

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